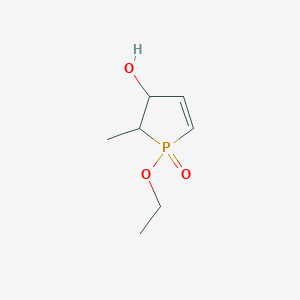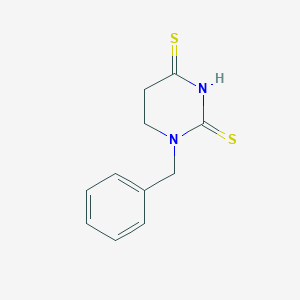
1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound that features a pyrimidine ring fused with two sulfur atoms at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione typically involves the reaction of benzylamine with carbon disulfide and a suitable base, followed by cyclization. One common method includes:
Step 1: Benzylamine reacts with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate dithiocarbamate.
Step 2: The intermediate undergoes cyclization under acidic conditions to yield this compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dithiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
作用機序
The mechanism of action of 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell proliferation and survival.
類似化合物との比較
1-Benzyl-2-thioxo-1,2-dihydropyrimidine-4(3H)-one: Similar structure but with a thioxo group instead of dithione.
1-Benzyl-2,4-dioxo-1,2-dihydropyrimidine: Contains oxo groups instead of dithione.
Uniqueness: 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is unique due to the presence of two sulfur atoms in the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
61282-99-3 |
|---|---|
分子式 |
C11H12N2S2 |
分子量 |
236.4 g/mol |
IUPAC名 |
1-benzyl-1,3-diazinane-2,4-dithione |
InChI |
InChI=1S/C11H12N2S2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15) |
InChIキー |
QQZLLYUAMWFPKU-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=S)NC1=S)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


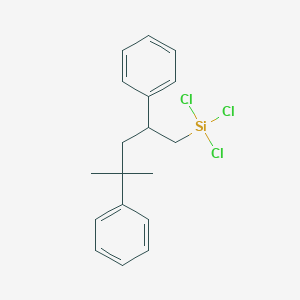
![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
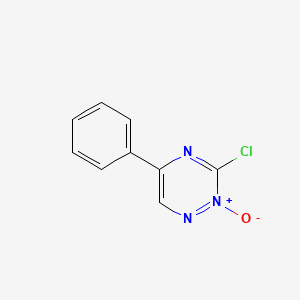
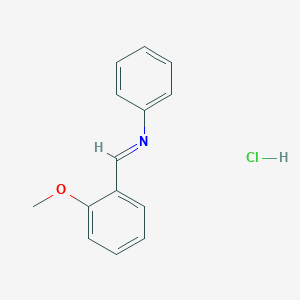
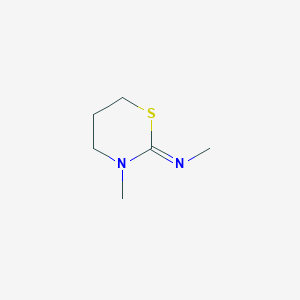
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
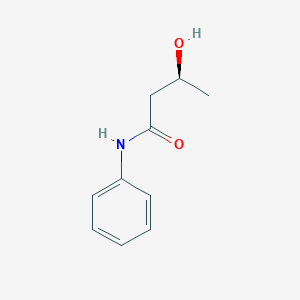
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)
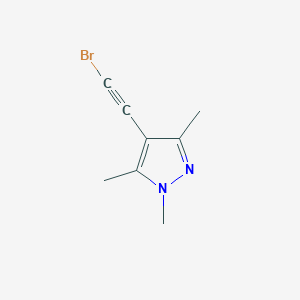
![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
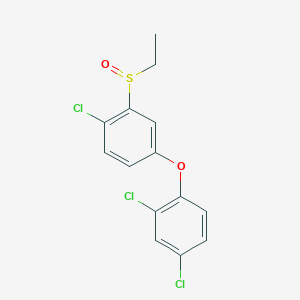
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)
